Cas no 1316221-45-0 (2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine)

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine
- 2-bromo-6-[(1-methanesulfonylpiperidin-4-yl)methyl]pyridine
- 2-Bromo-6-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine
-
- MDL: MFCD19691539
- インチ: 1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3
- InChIKey: IRSKMCURNATGRH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(CC2CCN(CC2)S(C)(=O)=O)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 361
- トポロジー分子極性表面積: 58.6
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 067940-250mg |
2-Bromo-6-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine |
1316221-45-0 | 250mg |
$363.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647827-1g |
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine |
1316221-45-0 | 98% | 1g |
¥8563.00 | 2024-08-09 | |
Chemenu | CM493777-1g |
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine |
1316221-45-0 | 97% | 1g |
$622 | 2022-06-13 |
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridineに関する追加情報
Introduction to 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine (CAS No. 1316221-45-0)
2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine, identified by its CAS number 1316221-45-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The unique structural features of this compound, particularly the presence of a bromo substituent and a piperidine ring functionalized with a methylsulfonyl group, contribute to its versatility in drug design and molecular modification.
The bromo group at the 2-position of the pyridine ring enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct complex molecular architectures, often leading to the discovery of new drugs with improved pharmacological profiles. The methylsulfonyl moiety attached to the piperidine ring introduces a polar and hydrophilic region, which can influence both the solubility and binding affinity of the compound to biological targets. This feature is particularly useful in designing molecules that require optimal interaction with biological systems.
In recent years, there has been growing interest in exploring the potential of 1-(methylsulfonyl)piperidine derivatives as pharmacophores in drug discovery. The piperidine scaffold is known for its ability to mimic secondary amine functionalities found in many bioactive molecules, while the methylsulfonyl group can serve as a hydrogen bond acceptor, enhancing binding interactions. The combination of these structural elements in 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine makes it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have suggested that derivatives of piperidine with sulfonyl groups may interact with enzymes involved in cancer metabolism and signal transduction. The bromo substituent further allows for site-specific modifications, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This flexibility is crucial in optimizing drug candidates for clinical use.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug-like molecules. Techniques such as molecular docking and quantum mechanical calculations have been employed to predict the binding modes and affinities of 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine with potential biological targets. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and selectivity.
The synthesis of 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key synthetic steps include bromination of pyridine derivatives, nucleophilic substitution reactions to introduce the piperidine moiety, and protection-deprotection strategies to handle sensitive functional groups. The use of advanced synthetic methodologies, such as transition-metal-catalyzed reactions, has improved the efficiency and scalability of producing this compound.
In conclusion, 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine (CAS No. 1316221-45-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its utility as a building block for drug development underscores the importance of innovative chemical synthesis and interdisciplinary research in addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly vital role in shaping the future of medicine.
1316221-45-0 (2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine) 関連製品
- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 1806299-78-4(2,5-Dichloro-4-phenylpyridine)
- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 1807295-07-3(Methyl 3-cyano-5-ethyl-2-mercaptobenzoate)
- 578026-68-3(4-4-(aminomethyl)phenylbenzoic acid hydrochloride)
- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)